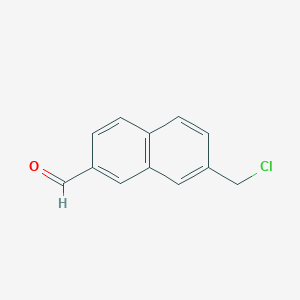
2-(Chloromethyl)naphthalene-7-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)naphthalene-7-carboxaldehyde is an organic compound with the molecular formula C12H9ClO. It is a derivative of naphthalene, characterized by the presence of a chloromethyl group at the second position and a carboxaldehyde group at the seventh position on the naphthalene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)naphthalene-7-carboxaldehyde typically involves the chloromethylation of naphthalene derivatives. One common method is the reaction of naphthalene-7-carboxaldehyde with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the naphthalene ring to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)naphthalene-7-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the chloromethyl group under basic or neutral conditions
Major Products Formed
Oxidation: 2-(Chloromethyl)naphthalene-7-carboxylic acid.
Reduction: 2-(Chloromethyl)naphthalene-7-methanol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used
Applications De Recherche Scientifique
2-(Chloromethyl)naphthalene-7-carboxaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)naphthalene-7-carboxaldehyde involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive and can form covalent bonds with various nucleophiles, while the aldehyde group can participate in redox reactions. These properties make it a versatile compound in organic synthesis and biochemical applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Chloromethyl)naphthalene
- 2-(Bromomethyl)naphthalene
- 2-(Hydroxymethyl)naphthalene
Uniqueness
2-(Chloromethyl)naphthalene-7-carboxaldehyde is unique due to the presence of both a chloromethyl and a carboxaldehyde group on the naphthalene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a valuable compound in synthetic chemistry .
Propriétés
Formule moléculaire |
C12H9ClO |
|---|---|
Poids moléculaire |
204.65 g/mol |
Nom IUPAC |
7-(chloromethyl)naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H9ClO/c13-7-9-1-3-11-4-2-10(8-14)6-12(11)5-9/h1-6,8H,7H2 |
Clé InChI |
ZQFYSXKKJPGRPR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=C1C=CC(=C2)C=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Ethynyl-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B11895809.png)
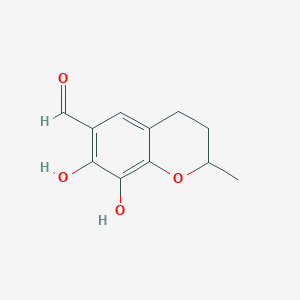


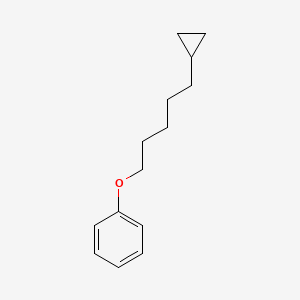
![1-(1,3,3a,8b-Tetrahydrocyclopenta[b]indol-4(2H)-yl)ethanone](/img/structure/B11895836.png)

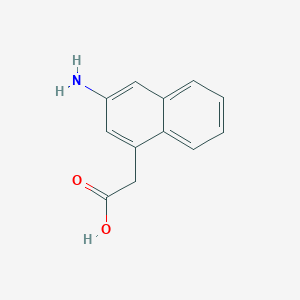
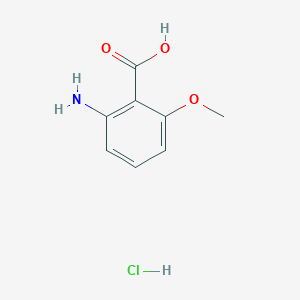

![6-(Pyridin-4-ylmethyl)-2,6-diazaspiro[3.4]octane](/img/structure/B11895862.png)

